1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-
Description
The compound 1H-imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- features a fused heterocyclic core comprising an imidazo[4,5-c]pyridine scaffold. This structure is substituted at the 1-position with a methyl group, the 4-position with a (3R)-3-methylmorpholinyl moiety, and the 6-position with a pyrrolo[2,3-d]pyridazine group.
Synthetic routes for related imidazo[4,5-c]pyridines often employ thermal electrocyclic reactions or cross-coupling strategies. For instance, describes the synthesis of 1H-imidazo[4,5-c]pyridines via Wittig reactions and thermal aza-electrocyclization of alkenyl intermediates . Similarly, the target compound’s pyrrolo[2,3-d]pyridazine substituent may be introduced through Suzuki-Miyaura coupling, as seen in for analogous imidazo-quinoline derivatives .
Properties
Molecular Formula |
C18H19N7O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-4-[1-methyl-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)imidazo[4,5-c]pyridin-4-yl]morpholine |
InChI |
InChI=1S/C18H19N7O/c1-11-9-26-6-5-25(11)18-17-15(24(2)10-20-17)7-13(22-18)16-12-3-4-19-14(12)8-21-23-16/h3-4,7-8,10-11,19H,5-6,9H2,1-2H3 |
InChI Key |
XCOKOJKTXOLUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=C3C(=CC(=N2)C4=C5C=CNC5=CN=N4)N(C=N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]pyridine derivatives typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with various aldehydes and ketones can lead to the formation of imidazo[4,5-c]pyridine derivatives . Industrial production methods often employ catalytic processes to enhance yield and efficiency. Recent advancements have also introduced microwave-assisted synthesis, which significantly reduces reaction times and improves product purity .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro derivatives to amines.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can act as inhibitors or modulators of these targets, affecting various biochemical pathways. For example, some derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural uniqueness lies in its combination of imidazo[4,5-c]pyridine, morpholinyl, and pyrrolo-pyridazine moieties. Key comparisons include:
- Morpholinyl vs. Halogen/Aryl Groups : The (3R)-3-methylmorpholinyl group in the target compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4-chloro derivative in ) .
- Pyrrolo-pyridazine vs.
Functional Properties
- Fluorescence : LysoGlow84 exhibits pH-dependent fluorescence (max at pH 4) due to its naphthyl group . The target compound’s pyrrolo-pyridazine may alter emission spectra or introduce redox-sensitive properties.
Physicochemical Properties
- Solubility : The morpholinyl group likely improves aqueous solubility compared to halogenated or acetylated analogs .
- logP : The pyrrolo-pyridazine substituent may increase hydrophilicity relative to naphthyl (LysoGlow84) or methoxyphenyl () groups.
Research Findings and Data
Table 2: Fluorescence Properties
| Compound | λex (nm) | λem (nm) | pH Sensitivity | Reference |
|---|---|---|---|---|
| LysoGlow84 | 315 | 430 | Yes (max at pH 4) | |
| Target Compound (inferred) | ~300–320 | ~400–450 | Likely | – |
Biological Activity
The compound 1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)- represents a unique class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological potential, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and findings.
Structural Overview
The compound features a complex structure that includes an imidazo[4,5-c]pyridine core linked to a morpholine and a pyrrolo[2,3-d]pyridazine moiety. This structural diversity is thought to contribute to its multifaceted biological activity.
Antitumor Activity
Imidazo[4,5-c]pyridine derivatives have shown significant antitumor properties. Research indicates that these compounds can inhibit various cellular pathways involved in cancer progression:
- Mechanisms of Action : They target key proteins such as matrix metalloproteinase-2 (MMP-2), hepatocyte growth factor receptor (c-MET), and cyclin-dependent kinases (CDK), which are crucial for cancer cell proliferation and survival .
- In Vitro Studies : A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antiproliferative effects . For instance, a compound with an imidazopyridine structure showed an IC50 of 8.6 nM when tested against breast cancer cells in combination with chemotherapy agents .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of imidazo[4,5-c]pyridine derivatives:
- Antitubercular Activity : Compounds synthesized from this scaffold have been evaluated for their efficacy against Mycobacterium tuberculosis. Several derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .
- Mechanism Insights : Molecular docking studies revealed promising interactions with the DprE1 enzyme, a critical target for tuberculosis treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[4,5-c]pyridine derivatives have also been investigated:
- Cellular Studies : These compounds have been shown to modulate inflammatory responses in various cell types by affecting transcription factors like NF-κB and Nrf2 . One study noted that specific derivatives could reduce inflammation in retinal cells induced by oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine compounds is closely linked to their structural features:
| Compound | Substituent | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Hydroxycarboximidamide | Antitumor | 0.082 |
| Compound B | Morpholine | Antitubercular | 0.6 |
| Compound C | Trifluoromethyl | Anti-inflammatory | N/A |
This table summarizes key findings related to the structure-activity relationship of selected compounds derived from the imidazo[4,5-c]pyridine scaffold.
Case Studies
Several case studies have illustrated the therapeutic potential of imidazo[4,5-c]pyridine derivatives:
- Breast Cancer Treatment : A derivative was tested in combination with temozolomide on human tumor cell lines and showed enhanced growth inhibition compared to temozolomide alone .
- Tuberculosis Drug Development : A series of synthesized derivatives were screened for their antitubercular activity against resistant strains of Mycobacterium tuberculosis, leading to the identification of several promising candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
